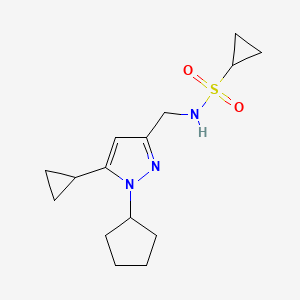

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide is a highly potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases such as hypertension, inflammation, and pain.

Aplicaciones Científicas De Investigación

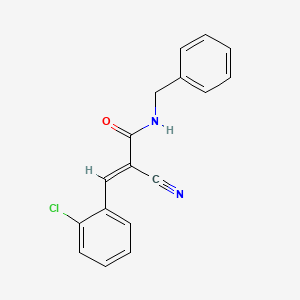

COX-2 Inhibition for Anti-inflammatory Applications

A series of sulfonamide-containing 1,5-diarylpyrazole derivatives, structurally related to the compound of interest, were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) both in vitro and in vivo. Through extensive structure-activity relationship (SAR) studies, potent and selective COX-2 inhibitors were identified, highlighting the potential of these compounds in the treatment of conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

CNS Disorders Treatment via 5-HT7 Receptor Antagonism

The N-alkylation of sulfonamide moiety in arylsulfonamide derivatives has been explored as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach led to the identification of compounds with potent and selective 5-HT7 receptor antagonism, demonstrating antidepressant-like and pro-cognitive properties in vivo. Such findings suggest a potential for treating complex CNS disorders (Canale et al., 2016).

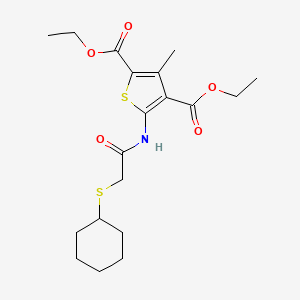

Lewis Acid Catalyzed Annulations for Synthesis of Cyclopentene Sulfonamides

The Sc(OTf)3-catalyzed annulation of donor-acceptor cyclopropanes and ynamides has been described, yielding cyclopentene sulfonamides in good to excellent yields. This method showcases a novel synthetic route for producing complex molecular architectures, which can be further utilized in medicinal chemistry and drug discovery processes (Mackay et al., 2014).

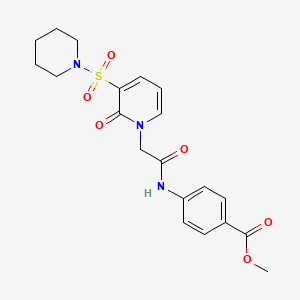

Antimicrobial Applications of Sulfonamide Moieties

Research aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moieties has led to the development of compounds with significant antimicrobial properties. This includes a variety of derivatives demonstrating promising antibacterial and antifungal activities, highlighting the sulfonamide group's versatility in drug development for combating microbial infections (Darwish et al., 2014).

Propiedades

IUPAC Name |

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2S/c19-21(20,14-7-8-14)16-10-12-9-15(11-5-6-11)18(17-12)13-3-1-2-4-13/h9,11,13-14,16H,1-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCVEPZUKAFWLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)C3CC3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2947676.png)

![N-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2947677.png)

![6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamide](/img/structure/B2947682.png)

![N'-(2-cyanophenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2947692.png)

![4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2947696.png)

![1,7-dimethyl-8-(2-morpholinoethyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2947699.png)